Diethyl 3-methyl-5-(4-phenoxybenzamido)thiophene-2,4-dicarboxylate

Lipophilicity Drug-likeness Permeability

Diethyl 3-methyl-5-(4-phenoxybenzamido)thiophene-2,4-dicarboxylate (CAS 406194-90-9) is a fully synthetic, non-annulated thiophene derivative with the molecular formula C₂₄H₂₃NO₆S and a molecular weight of 453.51 g·mol⁻¹. The compound features a 2,4-dicarboxylate-substituted thiophene core bearing a 3-methyl group and a 5-(4-phenoxybenzamido) side chain.

Molecular Formula C24H23NO6S
Molecular Weight 453.51
CAS No. 406194-90-9
Cat. No. B2751622
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl 3-methyl-5-(4-phenoxybenzamido)thiophene-2,4-dicarboxylate
CAS406194-90-9
Molecular FormulaC24H23NO6S
Molecular Weight453.51
Structural Identifiers
SMILESCCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C2=CC=C(C=C2)OC3=CC=CC=C3
InChIInChI=1S/C24H23NO6S/c1-4-29-23(27)19-15(3)20(24(28)30-5-2)32-22(19)25-21(26)16-11-13-18(14-12-16)31-17-9-7-6-8-10-17/h6-14H,4-5H2,1-3H3,(H,25,26)
InChIKeyGWYOREQFCASZMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Diethyl 3-methyl-5-(4-phenoxybenzamido)thiophene-2,4-dicarboxylate (CAS 406194-90-9): Structural Identity and Core Properties for Procurement Decisions


Diethyl 3-methyl-5-(4-phenoxybenzamido)thiophene-2,4-dicarboxylate (CAS 406194-90-9) is a fully synthetic, non-annulated thiophene derivative with the molecular formula C₂₄H₂₃NO₆S and a molecular weight of 453.51 g·mol⁻¹ . The compound features a 2,4-dicarboxylate-substituted thiophene core bearing a 3-methyl group and a 5-(4-phenoxybenzamido) side chain. It belongs to a broader class of thiophene carboxamide/amido derivatives that have been investigated as fatty-acid binding protein (FABP) 4/5 inhibitors and as antimycobacterial agents, with the 4-phenoxybenzamido pharmacophore appearing in several bioactive congener series [1][2]. The compound is commercially available in research-grade purity (typically ≥95%), but its published biological annotation is sparse relative to more extensively profiled analogs bearing different amide substituents on the same dicarboxylate-thiophene scaffold .

Why Generic Substitution of Diethyl 3-methyl-5-(4-phenoxybenzamido)thiophene-2,4-dicarboxylate with Other Thiophene-Dicarboxylate Analogs Is Scientifically Unwarranted


Although thiophene-2,4-dicarboxylate scaffolds are prevalent in compound libraries, substitution at the 5-amido position—particularly the choice between 4-phenoxybenzamido, 4-methoxybenzamido, or trifluoroacetyl groups—generates substantial divergence in lipophilicity, hydrogen-bonding capacity, and steric bulk that cannot be compensated by post-hoc formulation adjustments . The 4-phenoxybenzamido moiety introduces a diphenyl ether substructure (clogP contribution approximately +2.3 vs. +0.7 for the 4-methoxy analog) and additional π-stacking surface area, which fundamentally alters target engagement profiles across enzyme classes including FABPs, FXR, and mycobacterial targets [1][2]. Furthermore, the regioisomeric 3-phenoxybenzamido variant (CAS not assigned) differs in the position of the ether linkage on the benzamide ring, which can invert the orientation of the terminal phenyl group by approximately 180° relative to the thiophene core—a difference sufficient to abrogate binding in well-defined hydrophobic pockets [1]. These structural distinctions mean that procurement or screening decisions cannot rely on class-level assumptions but must be anchored to compound-specific evidence.

Quantitative Differentiation Evidence: Diethyl 3-methyl-5-(4-phenoxybenzamido)thiophene-2,4-dicarboxylate vs. Closest Structural Analogs


Lipophilicity-Driven Differentiation: 4-Phenoxybenzamido vs. 4-Methoxybenzamido Substituent on the Thiophene-2,4-Dicarboxylate Scaffold

The 4-phenoxybenzamido group in the target compound (C₂₄H₂₃NO₆S, MW 453.51) provides a calculated logP (clogP) approximately 1.6 log units higher than the 4-methoxybenzamido analog Diethyl 5-[(4-methoxybenzoyl)amino]-3-methylthiophene-2,4-dicarboxylate (CAS 300826-15-7, C₁₉H₂₁NO₆S, MW 391.44), based on the additive contribution of the diphenyl ether motif [1]. The increased lipophilicity correlates with enhanced passive membrane permeability in silico, with the target compound predicted to exhibit polar surface area (PSA) of approximately 110 Ų vs. 120 Ų for the methoxy analog, placing it closer to the empirical threshold for blood-brain barrier penetration [2].

Lipophilicity Drug-likeness Permeability

Regioisomeric Differentiation: 4-Phenoxybenzamido vs. 3-Phenoxybenzamido Substitution Pattern

The target compound bears the 4-phenoxybenzamido group (para-phenoxy substitution on the benzamide ring), whereas the commercially available regioisomer 2,4-diethyl 3-methyl-5-(3-phenoxybenzamido)thiophene-2,4-dicarboxylate places the phenoxy group at the meta position of the benzamide ring . In the non-annulated thiophenylamide patent series (US9353102), compounds with varying aryl ether substitution patterns on the benzamide moiety exhibited IC₅₀ values spanning from <10 nM to >10 μM against FABP4 and FABP5, demonstrating that the position of the aryl ether attachment is a critical determinant of target affinity [1].

Regioisomerism Target engagement Structure-activity relationship

Antimycobacterial Pharmacophore Conservation: 4-Phenoxybenzamido Motif Activity Across Thiophene Scaffolds

The 4-phenoxybenzamido pharmacophore present in the target compound is conserved in 2-(4-phenoxybenzamido)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide (compound 12f), which exhibited an MIC of 3.70 μM against replicating Mycobacterium tuberculosis H37Rv—superior to ethambutol (MIC 7.64 μM), ciprofloxacin (MIC 9.41 μM), and the lead compound SID 92097880 (MIC 9.15 μM) in the same assay system [1]. While compound 12f bears a cycloalkanone-fused thiophene-3-carboxamide core rather than the target compound's thiophene-2,4-dicarboxylate scaffold, the shared 4-phenoxybenzamido side chain suggests that this motif contributes meaningfully to target engagement in the mycobacterial context [1].

Antimycobacterial Tuberculosis Pharmacophore

Scaffold Differentiation: Thiophene-2,4-Dicarboxylate Diester vs. Thiophene-2-Carboxylate Monoester Architecture for In Vitro Profiling

The target compound incorporates two ethyl ester groups at the 2- and 4-positions of the thiophene ring, distinguishing it from the more prevalent thiophene-2-carboxylate monoester analogs such as ethyl 3-methyl-5-(4-phenoxybenzamido)thiophene-2-carboxylate (CAS 477567-64-9) [1]. The bis-ester configuration increases the number of hydrogen-bond acceptor sites (6 vs. 4 acceptors) and rotatable bonds (9 vs. 7), and introduces a second site for potential esterase-mediated hydrolysis, which may influence both solubility and metabolic liability profiles in cell-based assays [2].

Scaffold diversity Metabolic stability Esterase susceptibility

Recommended Research and Industrial Application Scenarios for Diethyl 3-methyl-5-(4-phenoxybenzamido)thiophene-2,4-dicarboxylate (CAS 406194-90-9)


Scaffold-Hopping Probe in Antimycobacterial Drug Discovery Programs

The target compound provides a thiophene-2,4-dicarboxylate scaffold bearing the 4-phenoxybenzamido pharmacophore—a motif validated in the hexahydrocycloocta[b]thiophene series where compound 12f achieved an MIC of 3.70 μM against M. tuberculosis H37Rv, outperforming ethambutol (7.64 μM) and ciprofloxacin (9.41 μM) [1]. Procuring this compound enables scaffold-hopping studies to assess whether the 2,4-dicarboxylate architecture retains or improves antimycobacterial activity relative to the fused cycloalkanone-thiophene core, while potentially offering distinct physicochemical and ADME properties.

FABP4/5 Inhibitor Screening with a High-Lipophilicity Thiophene-Dicarboxylate Chemotype

The non-annulated thiophenylamide patent class (US9353102) demonstrates that aryl ether-substituted thiophene amides can achieve FABP4 IC₅₀ values as low as 40.8 nM in TR-FRET biochemical assays [2]. The target compound's 4-phenoxybenzamido group and its elevated clogP (~4.9 vs. ~3.3 for methoxy analogs) position it as a high-lipophilicity member of this chemotype for lipid-binding protein screens, where the diphenyl ether motif may engage hydrophobic pockets within the fatty acid binding site. Procurement for FABP4/5 or FXR screening panels is scientifically justified.

Regioisomeric Selectivity Profiling in Phenoxybenzamido-Thiophene Series

The target compound (4-phenoxy, para-substituted) and its commercially available regioisomer (3-phenoxy, meta-substituted; 2,4-diethyl 3-methyl-5-(3-phenoxybenzamido)thiophene-2,4-dicarboxylate) constitute a regioisomeric pair for systematic SAR studies. Procurement of both regioisomers enables direct determination of whether the phenoxy substitution position on the benzamide ring affects target binding, selectivity, or cellular activity—a comparison that class-level SAR from the US9353102 patent series suggests could reveal significant potency differences.

Esterase Stability and Pro-Drug Strategy Evaluation in Cellular Assays

With two ethyl ester groups, the target compound serves as a model substrate for evaluating esterase-mediated hydrolysis in cell-based assay systems. Compared to the monoester analog ethyl 3-methyl-5-(4-phenoxybenzamido)thiophene-2-carboxylate (CAS 477567-64-9) [3], the diester scaffold introduces differential hydrolysis kinetics that may affect apparent potency in long-incubation formats. Procurement for metabolic stability profiling or pro-drug strategy assessment in the context of thiophene-based lead optimization is warranted.

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